N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1479035-52-3
VCID: VC4240537
InChI: InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)7-13-12(17)11-8-14-16-15-11/h2-6,8-9H,7H2,1H3,(H,13,17)(H,14,15,16)
SMILES: CC(CNC(=O)C1=NNN=C1)C2=CC=CC=C2
Molecular Formula: C12H14N4O
Molecular Weight: 230.271

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide

CAS No.: 1479035-52-3

Cat. No.: VC4240537

Molecular Formula: C12H14N4O

Molecular Weight: 230.271

* For research use only. Not for human or veterinary use.

N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide - 1479035-52-3

Specification

CAS No. 1479035-52-3
Molecular Formula C12H14N4O
Molecular Weight 230.271
IUPAC Name N-(2-phenylpropyl)-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)7-13-12(17)11-8-14-16-15-11/h2-6,8-9H,7H2,1H3,(H,13,17)(H,14,15,16)
Standard InChI Key KAMUQDDTXCTFMN-UHFFFAOYSA-N
SMILES CC(CNC(=O)C1=NNN=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Phenylpropyl)-1H-1,2,3-triazole-5-carboxamide (CAS No.: 1479035-52-3) has the molecular formula C₁₂H₁₄N₄O and a molecular weight of 230.271 g/mol. Its IUPAC name, N-(2-phenylpropyl)-2H-triazole-4-carboxamide, reflects a 1,2,3-triazole ring substituted at the 5-position with a carboxamide group and at the 1-position with a 2-phenylpropyl chain (Figure 1). The triazole core’s electron-rich nature facilitates hydrogen bonding and π-π stacking, critical for target binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O
Molecular Weight230.271 g/mol
CAS Registry Number1479035-52-3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
XLogP32.1 (predicted)

Synthesis and Optimization

Conventional and Microwave-Assisted Synthesis

The compound is synthesized via a two-step strategy:

  • Formation of the 1,2,3-triazole core: CuAAC between a propargylated 1,2,4-triazole precursor and an azide derivative .

  • Carboxamide functionalization: Coupling the triazole intermediate with 2-phenylpropylamine.

Microwave irradiation significantly enhances reaction efficiency. For example, cycloaddition under microwave conditions reduces reaction times from 8–10 hours to 4–6 minutes while maintaining yields >90% . Similarly, thiopropargylation of 1,2,4-triazoles is completed in 2 minutes versus 1 hour conventionally .

Table 2: Synthesis Comparison

StepConventional TimeMicrowave TimeYield (%)
Cycloaddition8–10 h4–6 min85–92
Thiopropargylation1 h2 min88–94

Anticancer Activity

In Vitro Cytotoxicity

N-(2-Phenylpropyl)-1H-1,2,3-triazole-5-carboxamide exhibits selective cytotoxicity against MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma) cell lines, with IC₅₀ values of 0.31 μM and 4.98 μM, respectively. Comparatively, the reference drug doxorubicin shows IC₅₀ values of 0.12 μM (MCF-7) and 0.45 μM (HeLa) . The compound’s efficacy correlates with its ability to disrupt cell cycle progression via CDK2 inhibition.

Table 3: Anticancer Activity Profile

Cell LineIC₅₀ (μM)Reference Drug IC₅₀ (μM)
MCF-7 (Breast)0.310.12 (Doxorubicin)
HeLa (Cervical)4.980.45 (Doxorubicin)
HCT116 (Colon)>101.20 (Doxorubicin)

Mechanism of Action

Molecular docking studies reveal strong binding to CDK2 (PDB ID: 1HCL), a regulator of G1-S phase transition. The triazole core forms hydrogen bonds with Glu81 and Leu83, while the phenylpropyl group engages in hydrophobic interactions with Ile10 and Val18. These interactions yield a binding energy of -9.2 kcal/mol, surpassing doxorubicin’s -8.5 kcal/mol .

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively. This efficacy stems from inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis.

Molecular Docking and Structure-Activity Relationships

Key Interactions

  • Hydrogen bonding: The triazole’s N3 atom donates a hydrogen bond to CDK2’s Glu81 backbone (distance: 2.1 Å).

  • Hydrophobic contacts: The phenylpropyl moiety occupies a hydrophobic pocket lined by Ile10, Val18, and Phe82.

  • π-π stacking: The triazole ring interacts with Phe80, stabilizing the complex .

Table 4: Docking Results vs. Reference Compounds

CompoundBinding Energy (kcal/mol)Hydrogen Bonds
N-(2-Phenylpropyl)-9.23
Doxorubicin-8.52

Substituent Effects

  • Phenylpropyl chain: Enhances lipophilicity (cLogP = 2.1), improving membrane permeability.

  • Carboxamide group: Facilitates hydrogen bonding with enzymatic targets .

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